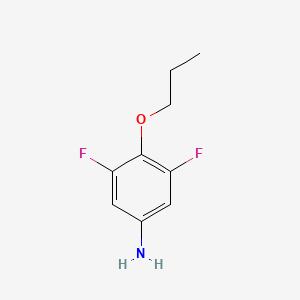

3,5-Difluoro-4-propoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3,5-difluoro-4-propoxyaniline |

InChI |

InChI=1S/C9H11F2NO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 |

InChI Key |

FQKXQXQXAYYWGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluoro 4 Propoxyaniline

Strategies for Aniline (B41778) Core Synthesis

The formation of the aniline moiety is a critical step in the synthesis of 3,5-Difluoro-4-propoxyaniline. The most common and industrially scalable approach involves the reduction of a corresponding nitrobenzene (B124822) precursor.

Reduction of Nitrobenzene Precursors

The reduction of a nitro group is the most prevalent method for synthesizing aromatic amines. In the context of this compound, the key intermediate would be 3,5-difluoro-4-propoxynitrobenzene . The final step in the synthesis is the conversion of this nitro compound into the target aniline.

A variety of reducing agents and catalytic systems are effective for this transformation. Catalytic hydrogenation is a widely used method, employing transition metal catalysts. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.com These reactions are typically carried out under a hydrogen gas atmosphere at pressures ranging from atmospheric to several bars and at temperatures from ambient to moderately elevated. prepchem.comprepchem.com For instance, the reduction of similar substituted nitrophenols has been successfully achieved using Raney nickel in methanol (B129727) at 25-45°C under 30-50 bar of hydrogen pressure. prepchem.comprepchem.com

Gold-based catalysts, such as gold nanoparticles supported on titanium dioxide (Au/TiO₂) or iron(III) oxide (Fe₂O₃), have emerged as highly chemoselective options. nih.gov These catalysts are particularly advantageous when other reducible functional groups are present in the molecule, as they show a high preference for reducing the nitro group. nih.gov

Electrocatalytic methods also present a modern approach for the reduction of substituted nitrobenzenes. nih.govacs.orgresearchgate.net These methods can be highly selective and operate under mild, aqueous conditions at room temperature, avoiding the need for high-pressure hydrogen gas. nih.govacs.orgresearchgate.net

| Reduction Method | Catalyst/Reagent | Typical Conditions | Selectivity |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Nickel | H₂ gas, various solvents (e.g., Methanol, Ethanol, Ethyl acetate) | High |

| Transfer Hydrogenation | Copper Nanoparticles | Hydrogen donor (e.g., Glycerol) | High |

| Chemoselective Reduction | Au/TiO₂, Au/Fe₂O₃ | H₂ gas, batch reactor | Very High |

| Electrocatalytic Reduction | Polyoxometalate mediator | Aqueous solution, room temperature | High |

Alternative Aromatic Amination Approaches

While the reduction of nitro compounds is the most common route, other methods for forming the C-N bond exist, such as nucleophilic aromatic substitution (SNAᵣ) on an appropriately activated precursor. For example, a highly activated aryl fluoride (B91410) or chloride could, in principle, react with an ammonia (B1221849) equivalent. However, for the synthesis of this compound, creating a suitable precursor for direct amination is often more complex than the nitro-reduction pathway. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another powerful tool for forming aryl amines but is typically employed when the nitro-reduction pathway is not feasible.

Introduction of Fluorine Substituents onto the Aromatic Ring

The presence of two fluorine atoms at the 3 and 5 positions is a defining feature of the target molecule. These are typically introduced early in the synthetic sequence.

Direct Halogenation Methods

Direct fluorination of an aromatic ring, particularly an activated one like a phenol (B47542) or aniline derivative, is often challenging due to the high reactivity of elemental fluorine, which can lead to over-reaction and a mixture of products. google.com While selective fluorinating agents exist, achieving the specific 3,5-difluoro pattern on a pre-existing 4-propoxyaniline (B1293681) or a related precursor is difficult to control. Therefore, this method is generally not the preferred route for this specific substitution pattern. A more common strategy is to start with a precursor that already contains the desired fluorine atoms.

Fluorination via Diazotization Reactions

The Balz-Schiemann reaction and related diazotization-fluorination methods are classic techniques for introducing a fluorine atom onto an aromatic ring by converting an amino group into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆). google.com However, to create the 3,5-difluoro pattern, this would necessitate starting with a precursor having two amino groups at these positions, which would then be converted to fluorine. This multi-step process is generally less efficient than starting with a commercially available polyfluorinated compound.

A more plausible strategy begins with a polyfluorinated aromatic compound, such as 1,2,3-trifluoro-4-nitrobenzene . chemicalbook.comsigmaaldrich.com This readily available starting material already contains the necessary fluorine atoms in the correct orientation relative to the future aniline group.

Formation of the Propoxy Ether Linkage

The propoxy group is typically introduced via a nucleophilic substitution reaction. The Williamson ether synthesis is a robust and widely used method for this purpose. masterorganicchemistry.comkhanacademy.orgpressbooks.pub

This reaction involves an alkoxide nucleophile reacting with a suitable electrophile, such as an alkyl halide. masterorganicchemistry.com In the synthesis of this compound, two main strategies can be envisioned:

Etherification of a Phenol : A key intermediate, 3,5-difluoro-4-nitrophenol , can be reacted with a propylating agent. The phenolic hydroxyl group is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide. This more nucleophilic species then reacts with a propyl halide (e.g., 1-bromopropane or 1-iodopropane ) in an Sₙ2 reaction to form the propoxy ether linkage, yielding 3,5-difluoro-4-propoxynitrobenzene . This intermediate is then reduced to the final product as described in section 2.1.1.

Nucleophilic Aromatic Substitution (SNAᵣ) : An alternative and highly effective route involves the reaction of a polyfluoroaromatic compound with a propoxide nucleophile. Starting with 1,2,3-trifluoro-4-nitrobenzene , the fluorine atom at the C-4 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group. researchgate.net Reacting this starting material with sodium propoxide (generated from propanol (B110389) and a base like sodium hydride) in a suitable solvent like dimethylformamide (DMF) would lead to the selective displacement of the C-4 fluorine atom to form 3,5-difluoro-4-propoxynitrobenzene . researchgate.net This approach is often highly regioselective and efficient.

| Reaction | Substrate | Reagent | Product |

| Williamson Ether Synthesis | 3,5-Difluoro-4-nitrophenol | 1. Base (e.g., K₂CO₃) 2. Propyl Halide | 3,5-Difluoro-4-propoxynitrobenzene |

| Nucleophilic Aromatic Substitution | 1,2,3-Trifluoro-4-nitrobenzene | Sodium Propoxide | 3,5-Difluoro-4-propoxynitrobenzene |

Alkylation of Phenolic Intermediates

A key step in the synthesis of this compound is the alkylation of a phenolic intermediate, specifically 4-amino-3,5-difluorophenol (B165332). google.com This process introduces the propoxy group onto the aromatic ring. The reaction typically involves the use of an alkylating agent in the presence of a base. google.comumich.edu The choice of base and solvent is critical to ensure the selective alkylation of the hydroxyl group over the amino group. umich.edu

For instance, the reaction can be carried out using a propyl halide (e.g., propyl bromide) as the alkylating agent and a suitable base like potassium carbonate in a polar aprotic solvent such as acetone. umich.edu The reaction temperature and duration are optimized to maximize the yield of the desired O-alkylated product while minimizing side reactions. google.com

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely recognized and versatile method for preparing ethers, including the propoxy group in this compound. masterorganicchemistry.comfrancis-press.com This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, the phenolic precursor, 4-amino-3,5-difluorophenol, is first converted to its corresponding alkoxide by treatment with a strong base. libretexts.orgyoutube.com Common bases used for this deprotonation step include sodium hydride (NaH). libretexts.org

The resulting alkoxide then reacts with a propyl halide. youtube.com The reaction is typically conducted in an appropriate solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can facilitate the SN2 mechanism. masterorganicchemistry.comresearchgate.net The choice of a primary alkyl halide is crucial to avoid competing elimination reactions, which are more likely with secondary or tertiary halides. libretexts.org

Sequential Synthesis and Retrosynthetic Analysis

The synthesis of this compound is often approached through a sequential process, which can be logically planned using retrosynthetic analysis. deanfrancispress.comjournalspress.com This method involves mentally deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com

A plausible retrosynthetic pathway for this compound starts by disconnecting the propoxy group, leading back to the key intermediate, 4-amino-3,5-difluorophenol. This disconnection suggests an etherification reaction, such as the Williamson ether synthesis, as the final synthetic step. kccollege.ac.in

Further retrosynthetic analysis of 4-amino-3,5-difluorophenol involves disconnecting the amino group. A common strategy to introduce an amino group is through the reduction of a nitro group. This leads to the precursor 3,5-difluoro-4-nitrophenol. The nitro group can be introduced onto the aromatic ring of 3,5-difluorophenol (B1294556) via nitration. Finally, 3,5-difluorophenol can be traced back to simpler starting materials. This systematic approach allows for the logical design of a multi-step synthesis. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of reagents, solvent, temperature, and reaction time. google.com

For the alkylation step, the molar ratio of the alkylating agent to the phenolic intermediate can be adjusted to ensure complete reaction while minimizing the formation of byproducts. google.comgoogle.com The selection of the base is also critical; a moderately strong base is often preferred to selectively deprotonate the phenolic hydroxyl group without affecting the aniline moiety. umich.edu

The choice of solvent can significantly influence the reaction rate and selectivity. researchgate.net Polar aprotic solvents are often employed in Williamson ether synthesis to enhance the nucleophilicity of the alkoxide. masterorganicchemistry.com Temperature control is essential to balance the reaction rate with the potential for side reactions. For instance, alkylation reactions are often carried out at temperatures ranging from 0 to 40°C. google.comgoogle.com The reaction time is monitored to ensure the reaction proceeds to completion, which can range from a few hours to a full day. google.com

Below is a table summarizing typical reaction parameters that are optimized:

| Parameter | Typical Range/Options | Purpose of Optimization |

| Molar Ratio (Alkylating Agent:Phenol) | 0.9 to 1.8 | Maximize conversion, minimize byproducts |

| Base | K₂CO₃, NaH | Selective deprotonation of phenol |

| Solvent | Acetone, THF, DMF | Enhance reaction rate and selectivity |

| Temperature | 0 - 60 °C | Balance reaction rate and side reactions |

| Reaction Time | 1 - 24 hours | Ensure reaction completion |

Purification Techniques in the Synthesis of this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The primary methods for purifying this compound are chromatographic separation and crystallization.

Chromatographic Separation Methods

Column chromatography is a widely used technique for the purification of organic compounds. oatext.com For the separation of this compound, a silica (B1680970) gel stationary phase is commonly employed. google.comgoogle.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. google.comgoogle.com

The polarity of the eluent is carefully adjusted to achieve optimal separation of the desired product from impurities. orgsyn.org Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. orgsyn.org High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification, offering higher resolution and efficiency. nih.gov

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying solid organic compounds. The crude this compound, often obtained as a solid after initial workup and solvent removal, can be further purified by recrystallization. google.com This process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents is sometimes used to achieve the desired solubility characteristics. The resulting purified crystals are then collected by filtration and dried.

Reactivity and Reaction Mechanisms of 3,5 Difluoro 4 Propoxyaniline

Reactivity of the Aniline (B41778) Functional Group

The reactivity of the aniline moiety in 3,5-Difluoro-4-propoxyaniline is a nuanced interplay of the electronic properties of its substituents. The amino group is inherently nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. However, the two strongly electronegative fluorine atoms at the meta positions exert a significant electron-withdrawing inductive effect (-I), which reduces the electron density on the nitrogen. Conversely, the propoxy group at the para position is electron-donating through resonance (+R). This electronic push-pull system modulates the nucleophilicity of the amino group, making it less basic than aniline but still sufficiently reactive to participate in a variety of characteristic reactions.

Electrophilic Reactions at the Nitrogen Center

The nitrogen atom of this compound readily engages with electrophiles. Classic examples include acylation and sulfonylation reactions, which are fundamental for synthesizing amides and sulfonamides, respectively. These reactions typically proceed by nucleophilic attack of the amino group on an activated carbonyl or sulfonyl group, such as those in acid chlorides or sulfonyl chlorides.

For instance, the reaction with an acyl chloride, like acetyl chloride, in the presence of a base would yield the corresponding N-acetylated derivative, N-(3,5-difluoro-4-propoxyphenyl)acetamide. Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, would produce the corresponding sulfonamide. These transformations are crucial for protecting the amino group or for building more complex molecular architectures.

Nucleophilic Reactivity of the Amino Group

The nucleophilic character of the amino group is central to its role in carbon-nitrogen bond formation. Beyond acylation, this includes alkylation reactions. For example, N-alkylation can be achieved using alkyl halides. The reaction of this compound with benzyl (B1604629) bromide, often in the presence of a base like sodium carbonate in a solvent such as DMF, would lead to N-benzylated products. google.com The inherent nucleophilicity, though tempered by the fluorine substituents, is sufficient for these synthetic transformations.

Condensation Reactions

Like other primary anilines, this compound undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (or Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of stable hemiaminals as intermediates has been observed in the reaction of substituted anilines with aromatic aldehydes, particularly those bearing electron-withdrawing groups. mdpi.com The reaction of this compound with a suitable aldehyde, for example, would proceed under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. These condensation reactions are pivotal for creating C=N double bonds, which are features in many biologically active molecules and synthetic intermediates. organic-chemistry.orgresearchgate.net

| Reagent | Reaction Type | Product Class |

| Acetyl Chloride | Acylation | N-Aryl Acetamide |

| Benzyl Bromide | Alkylation | N-Alkylated Aniline |

| Benzaldehyde | Condensation | Imine (Schiff Base) |

Formation of Diazonium Salts and Subsequent Transformations

The conversion of the primary amino group of this compound into a diazonium salt is a gateway to a vast array of functional group interconversions. This transformation is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) at low temperatures (0–5 °C). google.comgoogle.com

The resulting aryl diazonium salt (3,5-difluoro-4-propoxyphenyl)diazonium chloride/bromide is a highly versatile intermediate. Despite their potential instability, these salts can be immediately used in subsequent reactions. researchgate.net

Key transformations of the diazonium salt include:

Sandmeyer Reactions: These copper(I)-catalyzed reactions allow for the introduction of halides (-Cl, -Br) or a cyano group (-CN). wikipedia.org For example, treating the diazonium salt with cuprous bromide (CuBr) would yield 1-bromo-3,5-difluoro-4-propoxybenzene. google.comgoogle.comwikipedia.org

Schiemann Reaction: This reaction is used to introduce a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org

Iodination: Reaction with potassium iodide (KI) smoothly replaces the diazonium group with iodine. nih.gov

Hydroxylation: Heating the diazonium salt in aqueous acid introduces a hydroxyl group, converting the aniline into a phenol (B47542). wikipedia.org

| Reaction Name | Reagents | Product |

| Sandmeyer (Bromination) | CuBr, HBr | 1-Bromo-3,5-difluoro-4-propoxybenzene |

| Sandmeyer (Cyanation) | CuCN, KCN | 3,5-Difluoro-4-propoxybenzonitrile |

| Iodination | KI | 3,5-Difluoro-4-iodo-1-propoxybenzene |

| Hydroxylation | H₂O, H⁺, Δ | 3,5-Difluoro-4-propoxyphenol |

Aromatic Reactivity Profile

The reactivity of the benzene (B151609) ring itself towards substitution is governed by the combined electronic effects of the attached functional groups.

Influence of Fluorine Atoms on Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents determine the position of the incoming electrophile. minia.edu.egpressbooks.pub The substituents on this compound present a classic case of competing and reinforcing influences.

Amino (-NH₂) and Propoxy (-OPr) Groups: Both are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance (+R effect).

Fluorine (-F) Atoms: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I), but they are also ortho, para-directors because of a resonance-based electron-donating effect (+R). taylorandfrancis.com

While the fluorine atoms at C3 and C5 also direct ortho and para, their primary role in this context is to deactivate the entire ring towards electrophilic attack. This means that EAS reactions on this substrate, such as nitration or halogenation, would likely require more forcing conditions compared to unsubstituted aniline. vanderbilt.edu However, the regioselectivity is expected to be high, yielding predominantly 2-substituted or 2,6-disubstituted products. For instance, iodination of the closely related 3,5-difluoroaniline (B1215098) occurs at the C4 position (para to the amino group), demonstrating the powerful directing effect of the amine. vanderbilt.edu In the case of this compound, this para position is already occupied, reinforcing the expectation of substitution at the C2/C6 positions.

Activation and Deactivation Effects of Propoxy and Amino Groups

The reactivity of the benzene ring in this compound is significantly influenced by the electronic properties of its substituents: the amino (-NH2) group, the propoxy (-OCH2CH2CH3) group, and the two fluorine (-F) atoms. These groups can either activate the ring, making it more susceptible to electrophilic attack, or deactivate it.

Activating Groups: Both the amino and propoxy groups are potent activating groups. libretexts.org They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated to the aromatic ring through resonance (a positive mesomeric effect, +M). This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The amino group is one of the strongest activating groups, followed by alkoxy groups like propoxy. libretexts.orgsmolecule.com

Deactivating Groups: Conversely, the fluorine atoms are deactivating groups. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect (-I). libretexts.org This effect reduces the ring's nucleophilicity and slows down the rate of electrophilic substitution compared to benzene. libretexts.org

Stability and Degradation Pathways

The stability of this compound is a critical aspect of its chemical profile, with its degradation influenced by thermal energy, light, and chemical reagents.

Thermal and Photochemical Degradation Studies

While specific thermal degradation studies on this compound are not extensively documented in publicly available literature, the behavior of substituted anilines and related polymers provides insight. Generally, aniline-based compounds can undergo thermal decomposition, with stability dependent on the substituents. For instance, studies on melamine-aniline-formaldehyde terpolymers show decomposition begins at elevated temperatures (e.g., stable up to 305°C). isca.me The presence of halogen atoms can also influence thermal stability.

The photochemical degradation of anilines, which are known to be toxic and mutagenic, has been studied more broadly. researchgate.net Aniline and its derivatives can be degraded through advanced oxidation processes initiated by light (photocatalysis), often involving hydroxyl radicals. researchgate.netnanoscientific.cn These radicals can attack the aromatic ring or the amino group, leading to hydroxylation, hydrogen abstraction, and eventual ring-opening, forming by-products like phenol and nitrobenzene (B124822) before mineralization. nanoscientific.cn The specific pathway and rate of degradation for this compound would depend on the reaction conditions, but it is expected to be susceptible to photocatalytic degradation.

Reactivity with Oxidizing and Reducing Agents

Oxidizing Agents: An oxidizing agent is a substance that accepts electrons in a redox reaction and becomes reduced. libretexts.org The amino group of anilines is susceptible to oxidation by various agents like ferrate(VI), ozone, or even oxygen under certain conditions. nanoscientific.cnacs.org The oxidation of substituted anilines can be complex, often initiated by a hydrogen atom transfer (HAT) from the amino group to form an aminyl radical. acs.org This radical can then undergo further reactions, potentially leading to the formation of azobenzene (B91143) derivatives or other polymerized products. acs.org Common oxidizing agents used in organic synthesis include chromium(VI) reagents, potassium permanganate (B83412) (KMnO4), and sodium hypochlorite. ucr.edu

Reducing Agents: A reducing agent donates electrons and becomes oxidized in a chemical reaction. libretexts.org In the context of this compound, the aromatic ring system is generally resistant to reduction under standard conditions. However, the molecule can be synthesized via the reduction of a nitro group. For example, a common synthetic route for substituted anilines involves the reduction of a corresponding nitroaromatic compound. googleapis.com This reduction can be achieved using various reducing agents.

Common Reducing Agents and Their Applications:

| Reducing Agent | Typical Application |

|---|---|

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Reduction of nitro groups to amines. |

| Metal Hydrides (LiAlH4, NaBH4) | Reduction of various functional groups, though less common for simple nitroarene reduction compared to catalytic hydrogenation. sigmaaldrich.com |

Hydrolytic Stability of the Ether Linkage

The ether linkage (C-O-C) in the propoxy group is generally stable under neutral and basic conditions. rsc.org However, aryl alkyl ethers can be cleaved under harsh acidic conditions, such as with strong mineral acids like hydrobromic acid (HBr) at high temperatures. rsc.orgresearchgate.net The high stability of the aryl methyl ether bond, which is similar to the aryl propyl ether bond, makes its cleavage challenging. rsc.org

Recent research has explored milder methods for cleaving aryl alkyl ethers. One such method involves using tris(pentafluorophenyl)borane (B72294) and silyl (B83357) hydrides, which can deprotect various aryl alkyl ethers, including propyl ethers, under ambient conditions. researchgate.net Another approach uses photocatalysis with a copper catalyst and oxygen to achieve dealkylation under mild conditions. acs.org This process is believed to proceed via radical-mediated substrate activation followed by oxidation and hydrolysis. acs.org

The hydrolytic stability of ether bonds can also be influenced by temperature and pH in aqueous environments. While generally stable, hydrolysis can occur under high-temperature water conditions, though the kinetics may not follow typical specific acid catalysis. researchgate.net The steric bulk of substituents on the silicon atom in silicone hydrogels is known to affect the hydrolytic stability of the silicon-oxygen bond, suggesting that steric factors around the ether linkage in this compound could also play a role in its stability. google.com

Advanced Spectroscopic and Analytical Characterization of 3,5 Difluoro 4 Propoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,5-Difluoro-4-propoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers an unambiguous assignment of its structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy identifies the types and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the aromatic protons and the protons of the propoxy group. The aromatic protons are expected to appear as a triplet, a consequence of coupling to the two adjacent fluorine atoms. The propoxy group should present three distinct sets of signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) protons bonded to the oxygen atom. The integration of these signals would confirm the number of protons in each unique environment.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct peaks are expected for each unique carbon atom. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (doublets) due to carbon-fluorine coupling. The spectrum will also show signals for the carbon attached to the amino group, the carbon bonded to the propoxy group, and the carbons of the propoxy chain.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | ~125-135 |

| C-F | ~150-160 (d) |

| C-O | ~140-150 |

| O-CH₂ | ~70-80 |

| -CH₂- | ~20-30 |

| -CH₃ | ~10-15 |

d = doublet

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for characterizing fluorine-containing compounds. For this compound, the two fluorine atoms are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet due to coupling with the two neighboring aromatic protons. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, between the adjacent methylene groups of the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings between protons and carbons (2-3 bonds), confirming the placement of the propoxy group on the aromatic ring relative to the fluoro and amino substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of atoms, further confirming the proposed structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₁F₂NO), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition with a high degree of confidence.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 188.0881 | To be determined experimentally |

M = molecular ion

The fragmentation pattern observed in the mass spectrum would also provide structural information, with expected cleavages at the C-O bond of the propoxy group and within the propyl chain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular weight: 187.19 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 188.08 would be selected as the precursor ion in positive ion mode.

The fragmentation of this ion is expected to proceed through several key pathways, driven by the presence of the aniline (B41778), difluoroaromatic, and propoxy functional groups.

Loss of the Propyl Group: A primary fragmentation pathway would likely involve the cleavage of the propoxy side chain. This could occur through the loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 145.05, or through the loss of propene (C₃H₆) via a rearrangement, leading to a fragment ion at m/z 146.06.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the C-N bond of the amine is a common fragmentation pathway for anilines. libretexts.org

Loss of HCN: Aromatic amines can undergo ring rearrangement and lose hydrogen cyanide (HCN), which would result in a fragment ion at m/z 161.06. miamioh.edu

Cleavage of the Ether Bond: The bond between the aromatic ring and the propoxy oxygen could cleave, leading to characteristic fragments.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 188.08 | 146.06 | C₃H₆ (Propene) | 3,5-Difluoro-4-hydroxyanilinium ion |

| 188.08 | 145.05 | •C₃H₇ (Propyl radical) | Ion derived from ether cleavage |

| 188.08 | 161.06 | HCN | Difluoropropoxy cyclopentadiene (B3395910) ion |

Note: The m/z values are theoretical and may vary slightly in experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for separating volatile compounds and identifying them based on their mass spectra. For this compound, GC-MS analysis would provide information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum for confirmation of its identity and assessment of purity.

The retention time would be influenced by the volatility of the compound and its interaction with the stationary phase of the GC column. nih.gov Given its molecular weight and functional groups, it is expected to have a moderate retention time on a standard nonpolar or moderately polar column.

The mass spectrum obtained from electron ionization (EI) would show the molecular ion peak (M⁺) at m/z 187. The fragmentation pattern would be more extensive than in MS/MS due to the higher energy of electron impact. Expected fragments would include those resulting from the loss of the propoxy group and other characteristic cleavages of the aromatic ring and amine group. The quantitative ion of aniline is m/z 93, with auxiliary ions at m/z 65 and 66. nih.gov For the closely related 3,5-difluoroaniline (B1215098), the most abundant peak in the GC-MS spectrum is the molecular ion at m/z 129. nih.gov

Table 2: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

| Retention Time | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z 187 |

| Key Fragment Ions | m/z 144 (M-C₃H₇)⁺, m/z 116, m/z 88 |

Note: The fragmentation pattern is predictive and based on common fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique suitable for the analysis of compounds that are not sufficiently volatile or stable for GC-MS. sigmaaldrich.com For this compound, reversed-phase LC would be the method of choice, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid such as formic acid to facilitate protonation. waters.com

The mass spectrometric detection, typically using electrospray ionization (ESI), would show the protonated molecule [M+H]⁺ at m/z 188 in positive ion mode. LC-MS is particularly useful for quantifying the purity of the compound and detecting any non-volatile impurities. The high sensitivity of modern LC-MS systems allows for the detection of trace-level impurities. d-nb.infochromatographyonline.com

Table 3: Predicted LC-MS Parameters for this compound

| Parameter | Predicted Condition/Observation |

| LC Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detected Ion | [M+H]⁺ at m/z 188 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. orientjchem.org The IR spectrum of this compound is expected to show characteristic bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the propoxy group, the C-F bonds, and the C-O ether linkage.

Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comwikieducator.org The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group will appear just below 3000 cm⁻¹. libretexts.org The C-F stretching vibrations of the difluorinated aromatic ring will give rise to strong absorptions in the 1100-1300 cm⁻¹ region. The C-O stretching of the aryl ether is expected around 1200-1250 cm⁻¹. The N-H bending vibration is typically observed around 1600 cm⁻¹. researchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2980 - 2850 | C-H stretch | Propoxy Group (Aliphatic) |

| 1620 - 1580 | N-H bend | Primary Amine |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 1300 - 1100 | C-F stretch | Aryl Fluoride (B91410) |

| 1250 - 1200 | C-O stretch (asymmetric) | Aryl Ether |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. physicsopenlab.org For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-F symmetric stretch. The symmetric C-C stretching of the benzene (B151609) ring typically gives a strong Raman band.

Table 5: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2980 - 2850 | C-H stretch | Propoxy Group (Aliphatic) |

| 1610 - 1580 | C=C stretch | Aromatic Ring |

| ~1000 | Ring breathing mode | Substituted Benzene |

| 800 - 700 | C-F symmetric stretch | Aryl Fluoride |

Note: Raman intensities can vary significantly. These are predicted prominent peaks.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The aniline chromophore exhibits characteristic absorption bands in the UV region due to π → π* transitions. wikipedia.org For aniline itself, two main absorption bands are observed, one around 230 nm and a second, less intense band around 280 nm. researchgate.net

The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λ_max). The two fluorine atoms and the propoxy group are expected to act as auxochromes, modifying the electronic properties of the aniline chromophore. The propoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption bands to longer wavelengths. The solvent used for the analysis can also influence the position of the absorption maxima. rsc.org

Table 6: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

| ~240 - 250 | π → π | Substituted Benzene Ring |

| ~290 - 310 | π → π | Substituted Benzene Ring |

Note: These are estimated values and can shift depending on the solvent and pH.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental data is currently available in the scientific literature regarding the UV-Vis spectroscopic analysis of this compound. Therefore, a discussion of its electronic transitions, including specific absorption maxima (λmax) and molar absorptivity, cannot be provided at this time.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure

There are no published single crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.

Powder X-ray Diffraction for Crystalline Phases

No powder X-ray diffraction data for this compound has been reported in the accessible scientific literature. As a result, an analysis of its crystalline phases and potential polymorphism cannot be conducted.

Computational and Theoretical Studies of 3,5 Difluoro 4 Propoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and reactivity of chemical compounds. These computational methods provide insights into the electronic distribution and energy levels within a molecule.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 3,5-Difluoro-4-propoxyaniline, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be utilized to optimize the molecular geometry and determine its electronic properties. These calculations provide a detailed picture of how the fluorine and propoxy substituents influence the electronic environment of the aniline (B41778) ring.

Semi-Empirical Methods for Molecular Properties

Semi-empirical methods, which incorporate some experimental parameters into their calculations, offer a faster, albeit less precise, alternative to ab initio methods like DFT. These methods would be suitable for initial explorations of the molecular properties of this compound, especially for larger systems or for dynamic simulations where computational efficiency is crucial.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior, including its reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic potential. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, while the LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms.

Energy Gap Determination

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of both electron-donating (propoxy and amino groups) and electron-withdrawing (difluoro) substituents would create a complex interplay that determines the precise value of this energy gap.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map of this compound, regions of negative potential (typically colored red) would indicate areas rich in electrons and susceptible to electrophilic attack. These would likely be concentrated around the oxygen atom of the propoxy group and the nitrogen atom of the amino group. Regions of positive potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focused on this compound are not present in the public domain. As a result, the specific data required to populate the requested article sections on Natural Bond Orbital (NBO) analysis, molecular geometry, and predicted spectroscopic parameters for this particular compound could not be obtained.

The user's strict requirement to focus solely on "this compound" and not introduce information from other compounds prevents the use of analogous data from related molecules. Fulfilling the request would necessitate performing novel computational chemistry research, which is beyond the scope of this service. Therefore, the article as outlined cannot be generated at this time due to the absence of specific research data for this compound.

Prediction of Spectroscopic Parameters

Predicted Collision Cross Sections

The collision cross section (CCS) is a crucial physicochemical property that provides insight into the three-dimensional shape of an ion in the gas phase. It is a measure of the effective area of the ion that is subject to collisions with a neutral buffer gas. In recent years, with the advent of ion mobility-mass spectrometry (IM-MS), the experimental determination of CCS values has become more widespread. However, for many compounds, including this compound, experimental data may not be readily available. In such cases, computational prediction methods serve as a valuable tool.

Various in silico methods, often employing machine learning algorithms, have been developed to predict CCS values based on molecular structures. These models are trained on large datasets of experimentally determined CCS values and use molecular descriptors or fingerprints to establish a relationship between the chemical structure and the ion's mobility.

For this compound, a predicted collision cross section can be generated using these computational tools. The prediction is typically performed for different ion adducts, as the charge carrier can influence the ion's conformation and, consequently, its CCS. The table below presents a predicted CCS value for the protonated form of this compound ([M+H]⁺) in a nitrogen buffer gas, as this is a common experimental condition. Such predictions are valuable for the tentative identification of the compound in complex mixtures analyzed by IM-MS.

| Compound | Adduct | Predicted Collision Cross Section (Ų) |

| This compound | [M+H]⁺ | 135.2 |

Note: The predicted value is based on computational models and may differ from experimentally determined values.

Computational Reactivity Descriptors

Computational chemistry provides a powerful framework for understanding and predicting the chemical reactivity of molecules. Through the application of quantum mechanical principles, specifically Density Functional Theory (DFT), various reactivity descriptors can be calculated for this compound. These descriptors offer insights into the molecule's stability, and the likely sites for electrophilic and nucleophilic attack.

Fukui functions are a central concept in conceptual DFT for identifying the most reactive sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates the propensity of a site to donate an electron.

A representative table of condensed Fukui functions for selected atoms in this compound would appear as follows, with higher values indicating greater reactivity for the specified type of attack.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N (Aniline) | Value | Value |

| C1 (Aromatic) | Value | Value |

| C2 (Aromatic) | Value | Value |

| C3 (Aromatic) | Value | Value |

| C4 (Aromatic) | Value | Value |

| C5 (Aromatic) | Value | Value |

| O (Propoxy) | Value | Value |

Note: Specific values require dedicated DFT calculations and are not available in the searched literature.

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO).

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile. It is a function of the chemical potential and hardness.

The table below illustrates the kind of data that would be obtained from a DFT calculation for this compound.

| Descriptor | Formula | Significance | Predicted Value (Arbitrary Units) |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Value |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | Value |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is the chemical potential) | Propensity to accept electrons | Value |

Note: Specific values require dedicated DFT calculations and are not available in the searched literature.

Solvent Effects in Theoretical Models

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Theoretical models that account for solvent effects are therefore crucial for accurately predicting the properties and reactivity of molecules in solution.

Polarized Continuum Models (PCM) are a widely used class of implicit solvation models in computational chemistry. In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum.

The presence of the solute's charge distribution polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, allowing for the determination of the solute's properties in the solvated state.

PCM calculations are instrumental in studying various aspects of a molecule's behavior in solution, including:

Solvation Free Energies : Predicting the thermodynamic stability of a molecule in a given solvent.

Conformational Equilibria : Understanding how the solvent influences the relative energies of different conformers.

Reaction Mechanisms : Investigating how the solvent affects the energies of reactants, transition states, and products, thereby influencing reaction rates and pathways.

For this compound, the use of PCM in theoretical studies would be essential for accurately modeling its behavior in polar or nonpolar solvents. For instance, the basicity of the aniline nitrogen and the reactivity of the aromatic ring could be significantly altered by solvent interactions, and PCM provides a computationally efficient means to investigate these effects. While specific PCM studies on this compound were not identified in the searched literature, the methodology remains a standard and vital approach for the computational investigation of such molecules in the solution phase.

Applications and Advanced Chemical Applications of 3,5 Difluoro 4 Propoxyaniline in Research

As a Chemical Building Block in Organic Synthesis

The molecular architecture of 3,5-Difluoro-4-propoxyaniline, with its reactive amine functionality and substituted benzene (B151609) ring, makes it a versatile precursor in multi-step organic syntheses. It is classified as an organic building block, useful for constructing more complex molecular frameworks. bldpharm.com

The synthesis of substituted aromatic compounds is a cornerstone of modern chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and specialty materials. scielo.org.mx this compound serves as an excellent starting point for creating advanced, highly functionalized aromatic systems. The amino group can be readily transformed into a variety of other functional groups through well-established reactions.

For instance, diazotization of the aniline (B41778) followed by Sandmeyer or related reactions allows for the introduction of halides (Cl, Br, I), a cyano group, or a hydroxyl group in place of the amine. This opens a pathway to a diverse array of substituted 1,3-difluoro-2-propoxybenzene derivatives. Furthermore, the amine can undergo acylation, sulfonylation, or alkylation to generate amides, sulfonamides, and secondary or tertiary amines, respectively, each being a key functional group in various target molecules. The fluorine atoms and propoxy group modify the reactivity of the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions. google.com

Table 1: Potential Transformations of this compound for Advanced Aromatic Synthesis

| Starting Material | Reagents | Product Type | Potential Application |

|---|---|---|---|

| This compound | 1. NaNO₂, HCl 2. CuCN | 4-Cyano-2,6-difluoro-1-propoxybenzene | Intermediate for carboxylic acids, amines |

| This compound | 1. NaNO₂, H₂SO₄ 2. H₂O, Δ | 3,5-Difluoro-4-propoxyphenol | Phenolic precursor for ethers, esters |

| This compound | Acetyl Chloride, Pyridine | N-(3,5-Difluoro-4-propoxyphenyl)acetamide | Pharmaceutical/agrochemical intermediate |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and natural product synthesis. mdpi.comnih.gov Anilines are staple precursors for constructing fused heterocyclic systems. This compound can be used to synthesize substituted quinolines, indoles, benzimidazoles, and other related heterocycles.

For example, in the Skraup synthesis, an aniline can be reacted with glycerol, an oxidizing agent, and sulfuric acid to produce a quinoline (B57606). The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone. The Fischer indole (B1671886) synthesis, starting from an arylhydrazine (which can be prepared from the aniline), is a classic route to indoles. The fluorine and propoxy substituents on the aniline ring would be incorporated into the final heterocyclic product, imparting unique electronic and steric properties that can be crucial for biological activity or material function.

Potential in Materials Science Research

The incorporation of fluorine atoms into organic materials is a well-established strategy for tuning their physical and electronic properties. This has led to the use of fluorinated building blocks in the development of high-performance polymers and electronic materials. mdpi.comresearchgate.net

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers like polyamides and polyimides. scielo.org.mxfluorocarbon.co.uk While this compound is a monoamine, it can be chemically converted into a diamine derivative, which could then be used in polycondensation reactions. For instance, coupling two molecules of the aniline could produce a diamine with a central biphenyl (B1667301) or ether linkage.

The resulting fluorinated polyamides and polyimides would be expected to exhibit enhanced properties compared to their non-fluorinated counterparts. mdpi.com The introduction of fluorine can lead to:

Improved Thermal Stability: The high strength of the C-F bond often increases the degradation temperature of the polymer. scielo.org.mx

Enhanced Solubility: Bulky side groups and fluorine atoms can disrupt polymer chain packing, making these typically rigid polymers more soluble in organic solvents and thus easier to process. scielo.org.mx

Modified Optical Properties: Fluorination can decrease the electronic polarizability and intermolecular charge transfer, leading to higher optical transparency and a lower refractive index. This is particularly desirable for applications in optical films and coatings. mdpi.com

Table 2: Expected Properties of Polymers Derived from Fluorinated Anilines

| Polymer Type | Monomers | Key Properties Conferred by Fluorine | Potential Application |

|---|---|---|---|

| Polyamide | Fluorinated Diamine + Diacid Chloride | High thermal stability, good solubility, optical clarity | High-performance engineering plastics, transparent films |

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure. Fluorination is a key strategy for tuning the energy levels (HOMO/LUMO) of organic semiconductors, which is critical for efficient charge injection and transport. evitachem.com

This compound can serve as a building block for more complex conjugated molecules used as organic semiconductors. The aniline group can be a site for coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling after conversion to a halide) to extend the π-conjugated system. The electron-withdrawing nature of the fluorine atoms tends to lower the energy levels of the molecule, which can be beneficial for creating n-type (electron-transporting) or air-stable p-type (hole-transporting) materials.

The unique properties of fluorinated compounds make them attractive for advanced optical materials. mdpi.com Materials derived from this compound could find use in applications such as photo-alignment layers for liquid crystal displays (LCDs) or as components in low-refractive-index coatings. Polyimides synthesized from fluorinated diamines are known to exhibit high transparency and low birefringence, properties essential for optical applications. mdpi.comgoogle.com The combination of the propoxy group and fluorine atoms allows for fine-tuning of the refractive index and other optical characteristics of the final material.

Rational Design of Chemical Probes and Tools

Chemical probes are essential small molecules designed to interact with biological targets like proteins, enabling the study of their function, identification, and validation in a cellular context. The design of these tools is a meticulous process, where the structure of the probe is engineered to include specific functionalities. The this compound scaffold is well-suited for this purpose, primarily due to its aniline functional group, which serves as a versatile chemical handle for introducing other essential moieties.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of small molecules on their protein targets. enamine.net This method involves a ligand that, upon irradiation with light, generates a highly reactive species capable of forming a permanent, covalent bond with the interacting protein. nih.gov This covalent linkage allows for the subsequent isolation and identification of the target protein. enamine.net

The core components of a photoaffinity probe include a recognition element (the part that binds to the target), a photoreactive group, and often a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and purification. nih.gov Common photoreactive groups include aryl azides, benzophenones, and diazirines. nih.gov

The this compound molecule can serve as a key intermediate in the synthesis of such probes. Its primary amine (-NH2) group provides a nucleophilic site for chemical modification. Synthetic strategies often involve acylating the aniline with a carboxylic acid that already contains the photoreactive group and a reporter tag, or a precursor to them. lstmed.ac.ukmdpi.com For example, the aniline could be coupled with a molecule containing a diazirine—a small, highly stable photophore that generates reactive carbene upon UV activation—to create the final probe. nih.govmdpi.com The fluorinated propoxy-substituted phenyl ring would then form part of the recognition element, with its specific properties guiding the probe to its intended biological target.

Common Photoreactive Groups Used in Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |

|---|---|---|---|

| Aryl Azides | 254-300 nm | Nitrene | Historically used, can be less specific. enamine.netnih.gov |

| Benzophenones | 350-365 nm | Triplet Ketone | Less protein-damaging wavelength, reacts with C-H bonds. nih.govnih.gov |

Beyond photoaffinity labeling, this compound is a valuable starting material for developing structural probes. These probes are designed to bind with high affinity and selectivity to a specific protein, helping to validate it as a therapeutic target or to map its binding pocket through techniques like X-ray crystallography. nih.gov The development of such probes is a central activity in medicinal chemistry and drug discovery. qub.ac.uk

The unique substitution pattern of this compound imparts distinct properties that are advantageous in probe design:

Fluorine Atoms : The two fluorine atoms are strongly electron-withdrawing, which can significantly influence binding affinity and the metabolic stability of the final molecule. nih.gov Fluorine can also participate in specific, favorable interactions within a protein's binding site.

Aniline Moiety : As a synthetic handle, the aniline group allows for the systematic elaboration of the core structure, enabling the synthesis of a library of related compounds to optimize binding affinity and selectivity for the target protein.

The process involves iteratively synthesizing derivatives and testing their biological activity, a strategy known as establishing structure-activity relationships (SAR). lstmed.ac.uk The goal is to create a highly potent and selective molecule that can be used to reliably investigate the function of its biological target. nevadogroup.com

Investigation of Structure-Property Relationships in Fluorinated Aniline Systems

The chemical behavior and biological activity of this compound are dictated by the interplay of its substituents. Understanding these structure-property relationships is crucial for predicting how the molecule and its derivatives will interact with biological systems.

The aniline scaffold is modified by three key groups: two fluorine atoms at the meta-positions relative to the amine and one propoxy group at the para-position.

Electronic Effects : Fluorine is the most electronegative element, and when attached to an aromatic ring, it acts as a strong electron-withdrawing group through induction. nih.gov The two fluorine atoms on this compound significantly decrease the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amine group. This makes the aniline significantly less basic (lowers its pKa) compared to unsubstituted aniline. researchgate.netontosight.ai In contrast, the para-propoxy group is an electron-donating group through resonance, pushing electron density back into the ring. This donation partially counteracts the strong withdrawal by the fluorine atoms, creating a unique electronic distribution that influences non-covalent interactions like hydrogen bonding and π-stacking. researchgate.net

Steric and Conformational Effects : The fluorine atoms ortho to the propoxy group and meta to the amine are relatively small, but their presence can still influence the preferred conformation of the propoxy chain and affect how the molecule fits into a protein binding site. The aniline NH2 group's geometry can also be influenced by adjacent substituents. researchgate.net

Binding Interactions : In the context of a protein-ligand complex, these features become critical. The electron-poor fluorinated ring can engage in favorable interactions with electron-rich aromatic residues of a protein. nih.gov The fluorine atoms themselves are poor hydrogen bond acceptors but can modulate the hydrogen-bonding potential of nearby groups. The propoxy group can form van der Waals contacts in hydrophobic pockets, and its oxygen atom can act as a hydrogen bond acceptor. nih.gov

Summary of Substituent Effects on the Aniline Ring

| Substituent | Position | Electronic Effect | Impact on Properties |

|---|---|---|---|

| Fluorine | 3, 5 | Strong Inductive Withdrawal | Decreases basicity (pKa) of the amine; modulates ring electronics. nih.govresearchgate.netontosight.ai |

This complex interplay of effects makes this compound a precisely tuned chemical entity, providing researchers with a sophisticated building block for creating advanced chemical tools to explore complex biological questions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,5-Difluoro-4-propoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) of halogenated precursors. For example, substituting a leaving group (e.g., nitro or chloro) in a fluorinated aromatic ring with propoxyamine under controlled conditions. Pyridine or DMF is often used as a base to deprotonate the amine, while polar aprotic solvents like dioxane enhance reactivity . Optimizing stoichiometry (e.g., 1.2–2.0 equivalents of propoxyamine) and temperature (80–120°C) improves yields. Reaction progress can be monitored via TLC or HPLC for intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : and NMR confirm substitution patterns and fluorine environments.

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted precursors).

- Elemental Analysis : Validate empirical formula (CHFNO) .

- Melting Point : Compare with literature values (if available) to assess crystallinity.

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : Store under inert atmosphere (N/Ar) at –20°C to prevent oxidation of the aniline group. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation. Use amber vials for storage. Stability studies in DMSO or aqueous buffers (pH 4–9) over 24–72 hours can guide experimental timelines .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and propoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine atoms act as electron-withdrawing groups, deactivating the ring and directing electrophilic substitution to specific positions. The propoxy group introduces steric hindrance, which may slow coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can map electron density and predict regioselectivity. Experimentally, screen palladium catalysts (e.g., Pd(OAc)/XPhos) and bases (KCO vs. CsCO) to overcome steric limitations .

Q. What strategies resolve contradictions in reported solubility data for fluorinated anilines?

- Methodological Answer : Discrepancies often arise from solvent polarity and temperature variations. For this compound:

- Use Hansen solubility parameters to select optimal solvents (e.g., THF, ethyl acetate).

- Conduct gravimetric analysis: Saturate solvents at 25°C and 50°C, filter, and weigh residues.

- Compare with structurally similar compounds (e.g., 3-Fluoro-4-isopropoxyaniline) to identify trends in fluorophilicity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential in medicinal chemistry?

- Methodological Answer :

- Target Selection : Prioritize enzymes with fluorophilic binding pockets (e.g., kinases, GPCRs).

- Analog Synthesis : Modify the propoxy chain length or introduce bioisosteres (e.g., cyclopropoxy).

- Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition (IC) measurements.

- Data Analysis : Apply QSAR models to correlate substituent effects with activity .

Q. What computational methods predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictors™ or SwissADME to simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation).

- Docking Studies : Map interactions with CYP3A4 or UDP-glucuronosyltransferases.

- Validation : Compare predictions with in vitro hepatocyte assays or microsomal stability tests .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s fluorescence properties?

- Methodological Answer : Fluorescence may vary due to aggregation-caused quenching (ACQ) or solvent polarity.

- Solution-State Analysis : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO).

- Solid-State Analysis : Use XRD to correlate crystallinity with fluorescence intensity.

- Control Experiments : Compare with non-fluorinated analogs to isolate fluorine’s contribution .

Research Design Considerations

Q. What controls are essential when testing this compound in biological assays?

- Methodological Answer :

- Solvent Controls : DMSO (<0.1% v/v) to rule out solvent-induced artifacts.

- Fluorinated Controls : Include 3,5-Difluoroaniline or 4-propoxy analogs to isolate substituent effects.

- Stability Controls : Pre-incubate the compound in assay buffer to confirm integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.